1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
The compound “1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one” is a quinoxalin-6-yl derivative . It has a molecular weight of 330.383 and a molecular formula of C20H18N4O .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoxalin-6-yl group, a phenyl group, and a dihydro-1H-pyrazol-1-yl group . These groups are likely to influence the compound’s physical and chemical properties.Chemical Reactions Analysis
This compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid . The inhibition efficiency increases with the concentration of the inhibitor .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 519.0±60.0 °C at 760 mmHg . The flash point is 267.7±32.9 °C .Scientific Research Applications
Corrosion Inhibition
Quinoxalin-6-yl derivatives, including 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP), have been extensively studied for their ability to inhibit mild steel corrosion in hydrochloric acid environments. Research demonstrates that PQDPP acts as an effective corrosion inhibitor, with its efficiency increasing with concentration. The protective effect is attributed to the formation of a film on the mild steel surface, as confirmed by electrochemical studies and quantum chemical calculations (Olasunkanmi et al., 2015).
Antioxidant and Anti-inflammatory Properties
Studies have shown that certain derivatives of this compound exhibit significant anti-inflammatory and antioxidant activities. These compounds have been found to inhibit carrageenin-induced rat paw edema and possess scavenging activities, indicating potential for therapeutic applications (Burguete et al., 2007).
Antimicrobial Activity
Several studies on pyrazol-1-ylquinoxalin-2(1H)-one derivatives, including those similar to this compound, have revealed notable antibacterial properties. Some derivatives have shown effectiveness comparable to standard antibiotics like streptomycin, suggesting their potential as antimicrobial agents (Ajani et al., 2009).
Anticancer Potential
Research has also explored the anticancer potential of quinoxaline derivatives. Studies involving related compounds have shown promising results in inhibiting cancer cell growth, indicating the possible utility of this compound in cancer research (Kumar et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-20(25)24-19(13-17(23-24)14-6-4-3-5-7-14)15-8-9-16-18(12-15)22-11-10-21-16/h3-12,19H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUYHCBNWOAKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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